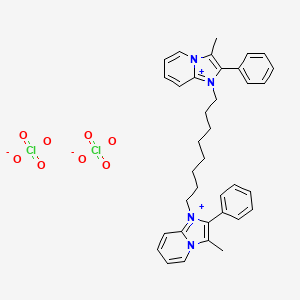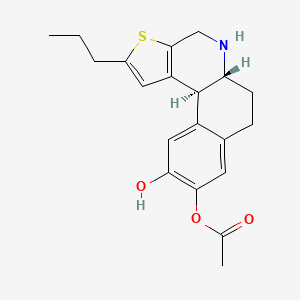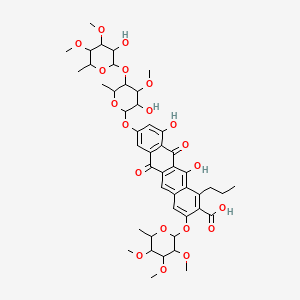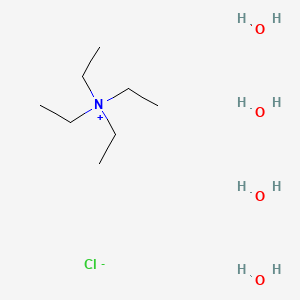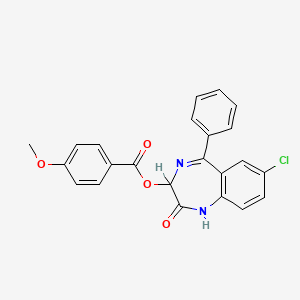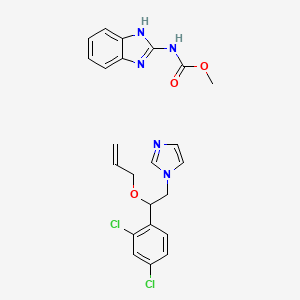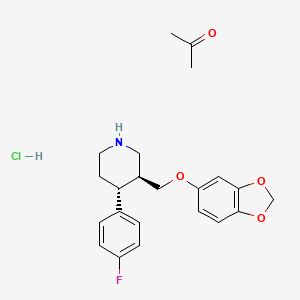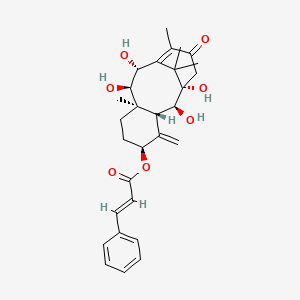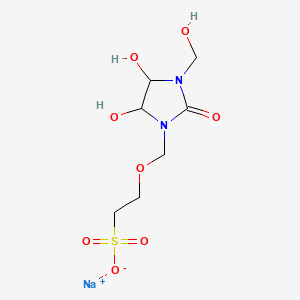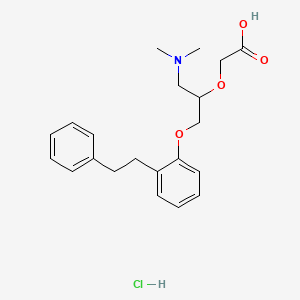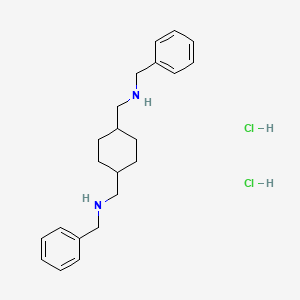
1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- is a chemical compound with the molecular formula C22H30Cl4N2. It is known for its role as a cholesterol synthesis inhibitor and has been studied for its effects on various biological pathways .
Vorbereitungsmethoden
The synthesis of 1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- involves the reaction of 1,4-cyclohexanedimethanol with 2-chlorobenzylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Research has explored its potential therapeutic applications in treating conditions related to cholesterol metabolism.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- involves the inhibition of cholesterol biosynthesis. It specifically targets the enzyme 7-dehydrocholesterol reductase, which plays a crucial role in the conversion of 7-dehydrocholesterol to cholesterol. By inhibiting this enzyme, the compound reduces cholesterol levels and affects various biological pathways related to cholesterol metabolism .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- can be compared with other cholesterol synthesis inhibitors such as:
AY 9944: Another potent inhibitor of cholesterol biosynthesis with similar molecular targets.
Trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane: A related compound with similar chemical structure and biological activity.
1,4-Bis(aminomethyl)cyclohexane: A compound with different substituents but similar core structure.
Eigenschaften
CAS-Nummer |
1241-25-4 |
|---|---|
Molekularformel |
C22H32Cl2N2 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-benzyl-1-[4-[(benzylamino)methyl]cyclohexyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C22H30N2.2ClH/c1-3-7-19(8-4-1)15-23-17-21-11-13-22(14-12-21)18-24-16-20-9-5-2-6-10-20;;/h1-10,21-24H,11-18H2;2*1H |
InChI-Schlüssel |
RGRSGHLANDBFJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CNCC2=CC=CC=C2)CNCC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


